molecular formula C10H20N2PbS4 B092519 Lead bis(N,N-diethyldithiocarbamate) CAS No. 17549-30-3

Lead bis(N,N-diethyldithiocarbamate)

Cat. No.: B092519
CAS No.: 17549-30-3
M. Wt: 504 g/mol
InChI Key: XTFSWQKNABTKAT-UHFFFAOYSA-L
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Description

Lead bis(N,N-diethyldithiocarbamate) is a coordination complex that belongs to the family of dithiocarbamates. These compounds are known for their ability to form stable complexes with various metals, including lead. The compound is characterized by its chelating properties, which make it useful in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Lead bis(N,N-diethyldithiocarbamate) can be synthesized through a salt metathesis reaction. The general procedure involves the reaction of lead(II) acetate with sodium N,N-diethyldithiocarbamate in an aqueous medium. The reaction is typically carried out at room temperature, and the product precipitates out of the solution.

Industrial Production Methods: In an industrial setting, the synthesis of lead bis(N,N-diethyldithiocarbamate) follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous stirring and controlled addition of reactants to maintain the desired reaction conditions.

Chemical Reactions Analysis

Types of Reactions: Lead bis(N,N-diethyldithiocarbamate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form lead(IV) complexes.

    Reduction: It can be reduced to lead(0) under specific conditions.

    Substitution: The dithiocarbamate ligands can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines and amines.

Major Products:

    Oxidation: Lead(IV) dithiocarbamate complexes.

    Reduction: Metallic lead.

    Substitution: New lead complexes with different ligands.

Scientific Research Applications

Lead bis(N,N-diethyldithiocarbamate) has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of other metal complexes and as a stabilizer for certain reactions.

    Biology: The compound is studied for its potential use in biological assays and as a chelating agent for heavy metal detoxification.

    Medicine: Research is ongoing to explore its potential as an anticancer agent and in the treatment of other diseases.

    Industry: It is used in the rubber industry as a vulcanization accelerator and in the flotation process for ore beneficiation.

Comparison with Similar Compounds

  • Copper bis(N,N-diethyldithiocarbamate)
  • Zinc bis(N,N-diethyldithiocarbamate)
  • Nickel bis(N,N-diethyldithiocarbamate)

Comparison: Lead bis(N,N-diethyldithiocarbamate) is unique due to its specific chelating properties with lead ions. While similar compounds with copper, zinc, and nickel also exhibit chelating properties, the stability and reactivity of the lead complex make it particularly useful in applications requiring strong metal binding and stabilization.

Properties

IUPAC Name

N,N-diethylcarbamodithioate;lead(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H11NS2.Pb/c2*1-3-6(4-2)5(7)8;/h2*3-4H2,1-2H3,(H,7,8);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTFSWQKNABTKAT-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Pb+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2PbS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20169986
Record name Carbamic acid, diethyldithio-, lead(II) salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20169986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17549-30-3
Record name Bis(diethyldithiocarbamato)lead
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17549-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, diethyldithio-, lead(II) salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017549303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamic acid, diethyldithio-, lead(II) salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20169986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(diethyldithiocarbamato-S,S')lead
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